1-(3-(Hydroxymethyl)phenyl)propan-2-one

Description

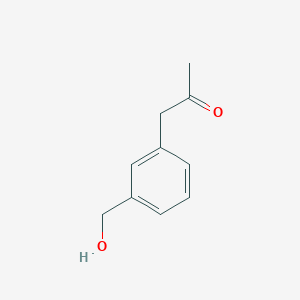

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-[3-(hydroxymethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H12O2/c1-8(12)5-9-3-2-4-10(6-9)7-11/h2-4,6,11H,5,7H2,1H3 |

InChI Key |

BIBXJXKZXKEPHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis of 1-(3-(Hydroxymethyl)phenyl)propan-2-one

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by transforming the target molecule into simpler precursor structures. ias.ac.inicj-e.org This process involves breaking bonds to identify potential starting materials through "disconnections," which correspond to the reverse of known chemical reactions. ias.ac.inicj-e.org

For this compound, several key disconnections can be proposed:

Disconnection 1 (C-C bond): The most apparent disconnection is the bond between the aromatic ring and the propanone side chain. This corresponds to a Friedel-Crafts acylation reaction, suggesting (3-(hydroxymethyl)phenyl)-containing precursors or a related derivative and an acetone (B3395972) equivalent (e.g., acetyl chloride or acetic anhydride). sigmaaldrich.comnih.gov

Disconnection 2 (Functional Group Interconversion - FGI): The hydroxymethyl group can be retrosynthetically converted to other functional groups. For instance, it can be derived from the reduction of a carboxylic acid or an aldehyde. This suggests precursors like (3-(propan-2-onyl)phenyl)acetic acid or 3-(propan-2-onyl)benzaldehyde.

Disconnection 3 (C-C bond within the side chain): Another possibility is to disconnect the C1-C2 bond of the propanone side chain, which would lead to a Grignard-type reaction between a derivative of 3-(hydroxymethyl)benzyl bromide and an acetaldehyde (B116499) equivalent.

These disconnections generate a "retrosynthetic tree" of potential pathways, allowing chemists to choose the most efficient and practical route based on the availability of starting materials and reaction reliability. ias.ac.in

Direct Synthetic Approaches to this compound

Direct approaches aim to construct the target molecule in a minimal number of steps from readily available precursors.

One direct strategy involves the hydroxymethylation of a pre-existing 1-phenylpropan-2-one skeleton. This would typically involve an electrophilic substitution on the aromatic ring. While direct hydroxymethylation of aromatic rings can be challenging due to the high reactivity of formaldehyde (B43269) and the potential for side reactions (like polymerization or multiple substitutions), certain reagents can be employed under controlled conditions. For instance, a reaction with formaldehyde in the presence of an acid catalyst could potentially introduce the hydroxymethyl group. However, regioselectivity can be an issue, leading to a mixture of ortho, meta, and para isomers. The meta-directing nature of the acetyl group would favor the desired product, but yields may vary.

Friedel-Crafts Acylation: This is a powerful and widely used method for forming carbon-carbon bonds with aromatic rings. sigmaaldrich.comorganic-chemistry.orgwikipedia.org A plausible route would start with a protected benzyl (B1604629) alcohol, such as 3-(bromomethyl)anisole or 3-(acetoxymethyl)toluene. However, a more direct approach would be to acylate a commercially available starting material. For example, the Friedel-Crafts acylation of 3-methylanisole (B1663972) with acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield 1-(3-methoxy-5-methylphenyl)ethan-1-one. sigmaaldrich.comnih.gov Subsequent functionalization of the methyl group (e.g., via bromination followed by hydrolysis) and modification of the ketone would be required, making this a multi-step process rather than a direct approach to the final structure.

A more viable Friedel-Crafts strategy might involve a starting material where the hydroxymethyl precursor is already in place. For instance, starting with 3-iodobenzyl alcohol, protecting the alcohol group, performing a metal-halogen exchange followed by reaction with an acetone electrophile equivalent, and finally deprotecting the alcohol.

Nucleophilic Substitution: An alternative route could involve a nucleophilic substitution reaction. researchgate.net For example, reacting the enolate of acetone with 3-(bromomethyl)benzyl bromide. However, controlling the reactivity to prevent side reactions like self-condensation of acetone and over-alkylation would be a significant challenge.

The efficiency of any synthetic route, particularly those involving catalysis like Friedel-Crafts acylation, is highly dependent on reaction conditions. rsc.orgnih.govmdpi.com Key parameters that require optimization include the choice of catalyst, solvent, temperature, and reaction time. researchgate.netnih.gov

Catalyst: In Friedel-Crafts acylation, the choice and amount of Lewis acid are critical. wikipedia.org While AlCl₃ is common, milder catalysts like Zn(II) salts or solid acid catalysts can be used, especially for activated aromatic rings, to improve yields and reduce side reactions. wikipedia.org

Solvent: The solvent can significantly influence the reaction rate and selectivity. Solvents like 1,2-dichloroethane, nitrobenzene, or carbon disulfide are traditional choices for Friedel-Crafts reactions. nih.gov More modern, "greener" approaches might utilize ionic liquids or even solvent-free conditions. organic-chemistry.org

Temperature: Temperature control is crucial for managing reaction kinetics and preventing thermal decomposition of reactants or products. Some reactions may require cooling to control exothermicity, while others need heating to proceed at a reasonable rate. mdpi.com

The following table illustrates a hypothetical optimization study for a Friedel-Crafts acylation step to produce an aryl ketone, demonstrating how systematic variation of parameters can lead to improved product yield.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.1 eq) | CS₂ | 25 | 12 | 55 |

| 2 | AlCl₃ (1.1 eq) | 1,2-Dichloroethane | 25 | 12 | 68 |

| 3 | AlCl₃ (1.1 eq) | 1,2-Dichloroethane | 50 | 6 | 75 |

| 4 | FeCl₃ (1.1 eq) | 1,2-Dichloroethane | 50 | 6 | 40 |

| 5 | AlCl₃ (1.5 eq) | 1,2-Dichloroethane | 50 | 4 | 82 |

| 6 | AlCl₃ (1.5 eq) | Nitrobenzene | 50 | 4 | 78 |

Multi-Step Synthesis Strategies for Complex Derivatives

The synthesis of complex molecules often requires multi-step sequences where functional groups are sequentially introduced and transformed. scispace.comresearchgate.net this compound serves as a valuable intermediate, possessing two distinct functional groups—a ketone and a primary alcohol—that can be selectively modified.

The presence of both a ketone and an alcohol allows for a wide range of subsequent reactions to build molecular complexity.

Reactions at the Ketone:

Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride (B1222165) (NaBH₄), creating a diol.

Oxidation: While the ketone itself cannot be further oxidized easily, adjacent positions can be functionalized.

Condensation: Aldol (B89426) or Claisen-Schmidt condensations can be performed with aldehydes or other ketones to form α,β-unsaturated systems. growingscience.com

Reductive Amination: The ketone can be converted into an amine via reaction with an amine and a reducing agent.

Reactions at the Alcohol:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger agents like potassium permanganate (B83412) (KMnO₄).

Esterification/Etherification: The alcohol can be converted to esters or ethers through reactions with acyl chlorides or alkyl halides, respectively.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and then displaced by a variety of nucleophiles.

These transformations enable the creation of a diverse library of compounds from a single, versatile precursor, which is a common strategy in medicinal chemistry and materials science. researchgate.net

Stereoselective Synthesis of Analogous Chiral Derivatives

The synthesis of chiral derivatives related to this compound, where the carbon backbone contains one or more stereocenters, requires advanced stereoselective methods. These methods aim to produce a single stereoisomer out of many possibilities. ethz.ch Asymmetric synthesis can be achieved through several techniques, including the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysis. ethz.ch

Enantioselective Approaches

Enantioselective synthesis focuses on producing one of two enantiomers of a chiral molecule. Biocatalysis and asymmetric hydrogenation are powerful tools for achieving this in the synthesis of chiral propanone derivatives.

Biocatalytic Asymmetric Transamination: Prochiral ketones, structurally similar to this compound, can be converted into enantiopure amines using transaminase (TA) enzymes. researchgate.netresearchgate.net These enzymes facilitate the transfer of an amino group from a donor molecule to the ketone with high stereoselectivity, yielding either the (R)- or (S)-amine, which can then be further modified. researchgate.net

Enantioselective Hydrogenation: The asymmetric hydrogenation of prochiral ketones or related diketones is another effective method. For instance, the hydrogenation of 1-phenyl-1,2-propanedione (B147261) over a platinum catalyst modified with a chiral agent like cinchonidine (B190817) can preferentially produce one enantiomer of the corresponding chiral hydroxy ketone. researchgate.net The choice of solvent and modification method can significantly influence the enantiomeric excess (ee) of the product. researchgate.net

Dynamic Kinetic Resolution (DKR): This powerful technique combines a rapid racemization of the starting material with a highly selective kinetic resolution step. mdpi.com For chiral alcohols, DKR can be achieved using a combination of a lipase (B570770) enzyme for selective acylation of one enantiomer and a metal catalyst (e.g., Ruthenium-based) to racemize the remaining, less reactive enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. mdpi.com

Comparison of Enantioselective Methods:

| Method | Key Feature | Typical Catalyst/Reagent | Advantage |

| Asymmetric Transamination | Conversion of prochiral ketone to chiral amine | Transaminase (TA) enzymes | High enantioselectivity, mild conditions |

| Asymmetric Hydrogenation | Reduction of ketone to chiral alcohol | Chiral metal complex (e.g., Pt/cinchonidine) | Effective for specific substrates |

| Dynamic Kinetic Resolution | Resolution with in-situ racemization | Lipase and metal catalyst (e.g., Ru) | High theoretical yield (>50%) |

This table summarizes key aspects of different enantioselective synthesis strategies.

Diastereoselective Control in Related Propanone Syntheses

When a synthesis creates a molecule with multiple stereocenters, diastereomers can be formed. Diastereoselective control aims to favor the formation of one specific diastereomer. In reactions involving propanone derivatives, such as aldol additions or nucleophilic additions to the carbonyl group, the stereochemical outcome can be directed by various factors.

Nucleophilic addition to a carbonyl group adjacent to an existing stereocenter is a common scenario where diastereoselectivity is crucial. The predictability of which diastereomer will be the major product is often explained by stereochemical models.

Felkin-Ahn Model: This model is widely used to predict the stereochemistry of nucleophilic attack on chiral aldehydes and ketones. It posits that the largest substituent on the adjacent stereocenter orients itself perpendicular to the carbonyl group to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon from the least hindered face, typically following the Bürgi-Dunitz trajectory.

Chelation Control: If the atom at the alpha-position to the carbonyl is an electronegative atom (like oxygen or nitrogen) and a Lewis acidic metal cation (e.g., Zn²⁺, Mg²⁺) is present, chelation can occur. The Lewis acid coordinates to both the carbonyl oxygen and the alpha-substituent, forming a rigid five- or six-membered ring. This locks the conformation of the molecule, and the nucleophile will attack from the least hindered side of this rigid structure. This can lead to a product with the opposite stereochemistry to that predicted by the Felkin-Ahn model, thus offering a way to reverse selectivity. youtube.com

The outcome of such reactions is a delicate balance between steric effects (as described by the Felkin-Ahn model) and electronic effects (chelation). By carefully selecting the substrate, nucleophile, and reaction conditions (e.g., the presence or absence of chelating metal ions), chemists can exert a high degree of control over the diastereomeric ratio of the products. youtube.commsu.edu

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for determining the precise arrangement of atoms within a molecule. Through the application of various one-dimensional and two-dimensional NMR experiments, a complete and unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³) signals of 1-(3-(Hydroxymethyl)phenyl)propan-2-one can be achieved.

Detailed ¹H and ¹³C NMR Assignments for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the metasubstituted benzene (B151609) ring would appear as a complex multiplet pattern in the downfield region. The benzylic protons of the propan-2-one moiety and the hydroxymethyl group would resonate as singlets or coupled multiplets in the midfield region, while the methyl protons of the ketone would appear as a sharp singlet in the upfield region.

Similarly, the ¹³C NMR spectrum would provide crucial information about the carbon skeleton. The carbonyl carbon of the ketone would be observed at a characteristic downfield chemical shift. The aromatic carbons would give rise to several signals in the aromatic region, with their chemical shifts influenced by the positions of the substituents. The carbons of the benzylic methylene (B1212753), the hydroxymethyl group, and the methyl group would each produce a distinct signal in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.3 | m |

| -CH₂(OH) | ~4.6 | s |

| -CH₂-C=O | ~3.7 | s |

| -CH₃ | ~2.2 | s |

| -OH | Variable | br s |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~207 |

| Aromatic C-CH₂OH | ~142 |

| Aromatic C-CH₂C=O | ~135 |

| Aromatic CH | 127 - 130 |

| -CH₂OH | ~64 |

| -CH₂-C=O | ~50 |

| -CH₃ | ~29 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

To unambiguously assign the proton and carbon signals and to determine the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is particularly useful for assigning the protons within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to study the preferred conformation of the molecule, such as the relative orientation of the side chains with respect to the phenyl ring.

Variable-Temperature NMR Studies for Rotational Dynamics

Variable-temperature (VT) NMR studies can provide insights into the dynamic processes occurring within the molecule, such as the rotation around single bonds. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be indicative of restricted rotation. For this compound, VT-NMR could be used to study the rotational barrier of the propan-2-one and hydroxymethyl side chains.

Advanced Mass Spectrometry for Molecular Fingerprinting and Fragmentation Pathways

Advanced mass spectrometry techniques are indispensable for determining the exact molecular weight of a compound and for elucidating its fragmentation patterns, which can provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence, confirming its molecular formula of C₁₀H₁₂O₂.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the structure of the original molecule. The fragmentation of this compound would likely proceed through characteristic pathways, such as the loss of the acetyl group, the hydroxymethyl group, or cleavage of the benzylic bond. The study of these fragmentation mechanisms provides a unique molecular fingerprint that can be used for the identification of this compound in complex mixtures.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and elucidating the structural conformation of molecules like this compound. mdpi.com These methods are predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, giving rise to an FTIR spectrum. mdpi.com Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light. jyoungpharm.org

The vibrational spectrum of this compound is characterized by the distinct vibrational modes of its constituent functional groups: the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, the phenyl ring, and the aliphatic C-H bonds. kahedu.edu.innih.gov

Hydroxyl (-OH) Group: A prominent, broad absorption band in the FTIR spectrum, typically in the range of 3500–3200 cm⁻¹, is the hallmark of the O-H stretching vibration, indicative of intermolecular hydrogen bonding. jyoungpharm.org The C-O stretching vibration of the primary alcohol is expected to appear as a strong band in the 1050-1000 cm⁻¹ region. mdpi.com

Carbonyl (C=O) Group: The ketone functional group gives rise to a strong, sharp absorption band in the FTIR spectrum due to C=O stretching. For an aliphatic ketone like this, the band is typically observed around 1715 cm⁻¹. nih.gov

Phenyl Group: The aromatic ring exhibits several characteristic vibrations. C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to bands of variable intensity in the 1600–1450 cm⁻¹ region. kahedu.edu.in The substitution pattern on the benzene ring (meta-substitution in this case) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands in the 900–675 cm⁻¹ region, which can be diagnostic. researchgate.net

Aliphatic C-H Bonds: The methylene (-CH₂-) and methyl (-CH₃) groups exhibit C-H stretching vibrations in the 3000–2850 cm⁻¹ range and bending (scissoring, wagging, twisting) vibrations at lower frequencies, typically around 1465-1450 cm⁻¹ and 1375 cm⁻¹. nih.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3500 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 3000 - 2850 | Medium |

| C=O Stretch | Ketone | ~1715 | Strong, Sharp |

| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium to Weak |

| Aliphatic C-H Bend | -CH₂-, -CH₃ | 1470 - 1370 | Medium |

| C-O Stretch | Primary Alcohol | 1050 - 1000 | Strong |

| Aromatic C-H Out-of-Plane Bend | Phenyl Ring | 900 - 675 | Strong |

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound has not been reported, analysis of closely related derivatives containing the hydroxymethylphenyl moiety provides significant insight into its likely solid-state conformation and packing. For instance, the crystal structure of 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea reveals key structural parameters. nih.gov In this derivative, the 3-hydroxymethylphenyl group is essentially planar. nih.gov

Single-crystal X-ray diffraction analysis involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. researchgate.net The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. researchgate.net This analysis yields precise crystallographic data, including the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal).

Below is a table of representative crystallographic data for a derivative, 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment. nih.gov

| Parameter | Value for 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea nih.gov |

|---|---|

| Chemical Formula | C₁₄H₁₄N₂O₂ |

| Formula Weight (Mᵣ) | 242.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.6207 (8) |

| b (Å) | 7.0692 (4) |

| c (Å) | 12.4019 (5) |

| β (°) | 109.818 (3) |

| Volume (V) (ų) | 1205.90 (11) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Dₓ) (Mg m⁻³) | 1.334 |

The solid-state structure of organic molecules is governed by a complex interplay of intermolecular forces, including van der Waals interactions, π-π stacking, and, most significantly for this compound, hydrogen bonding. researchgate.netmdpi.com The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the hydroxyl and carbonyl oxygen atoms) suggests that hydrogen bonding will be a dominant feature in its crystal packing. windows.net

In the crystal structures of related compounds, such as 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one and 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, extensive hydrogen bonding networks are observed. nih.govnih.gov Typically, the hydroxyl group engages in O-H···O hydrogen bonds, linking molecules into chains, ribbons, or more complex three-dimensional networks. nih.govnih.gov For example, in the crystal of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, molecules are linked by strong O—H⋯O hydrogen bonds into double ribbons. nih.gov Similarly, the structure of 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea features intermolecular N—H···O and O—H···O hydrogen bonds that connect the molecules into a 3D network. nih.gov

It is highly probable that the crystal structure of this compound would exhibit similar motifs. The hydroxyl group of one molecule would likely form a hydrogen bond with the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule. These interactions are crucial as they dictate the material's physical properties, such as melting point and solubility. In addition to hydrogen bonds, weaker C-H···O and C-H···π interactions, as well as π-π stacking between phenyl rings, may further stabilize the crystal lattice. researchgate.netnih.gov

Chiroptical Spectroscopy (ECD, VCD) for Absolute Configuration Assignment of Chiral Analogs

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, chiral analogs can be synthesized, for instance, by introducing a substituent at the C1 position of the propanone chain, creating a stereocenter. For such chiral molecules, chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for assigning the absolute configuration (the specific R or S arrangement of substituents at the stereocenter). nih.govrsc.org

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Visible region, arising from electronic transitions. nih.gov VCD measures a similar differential absorption but in the infrared region, corresponding to vibrational transitions. rsc.org The resulting ECD or VCD spectrum, often called a "fingerprint" of the molecule's absolute configuration, is exquisitely sensitive to the three-dimensional arrangement of atoms. nih.gov

The standard procedure for determining the absolute configuration of a chiral analog involves a combination of experimental measurement and computational chemistry. nih.gov

Conformational Analysis: The first step is to perform a thorough computational search for all low-energy conformers of the molecule.

Spectrum Calculation: For each stable conformer, the ECD and/or VCD spectra are calculated using quantum chemical methods, such as Density Functional Theory (DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged, weighted by their predicted thermodynamic stability (Boltzmann population), to generate a final theoretical spectrum for a given enantiomer (e.g., the R-enantiomer).

Comparison: The theoretical spectrum is then compared to the experimentally measured spectrum. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the chiral analog. nih.gov

For chiral analogs of this compound, the key chromophores for ECD would be the phenyl ring and the carbonyl group. The VCD spectrum would provide information from all chiral vibrational modes throughout the infrared region. These techniques are particularly valuable when obtaining a crystal suitable for X-ray crystallography is not possible. nih.gov

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding a molecule's properties at the atomic level.

Density Functional Theory (DFT) Optimizations and Vibrational Frequency CalculationsDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-(3-(Hydroxymethyl)phenyl)propan-2-one, a DFT approach, such as using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to find the molecule's most stable three-dimensional shape (geometry optimization). This calculation minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational frequency calculations are typically performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data to validate the computational model.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, like the side chain in this compound, can exist in multiple spatial arrangements called conformers. Conformational analysis involves systematically exploring these different arrangements to identify the most stable forms and the energy barriers between them. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. Such an analysis is crucial for understanding the molecule's flexibility and how its shape might influence its reactivity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental results.

Vibrational Spectra SimulationAs mentioned, DFT calculations yield predicted vibrational frequencies corresponding to specific molecular motions (e.g., stretching, bending). These calculated frequencies and their intensities can be used to generate a simulated IR or Raman spectrum. Comparing the simulated spectrum of this compound with an experimental one allows for the assignment of specific absorption bands to particular vibrational modes within the molecule.

While these computational methodologies are robust, their application to this compound has not been documented in published research. Without such studies, specific data on its optimized geometry, electronic properties, conformational preferences, and predicted spectroscopic parameters remain unavailable.

Reactivity Prediction and Reaction Mechanism Elucidation via Computational Methods

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular structure, properties, and reactivity. Through the application of quantum mechanical principles, it is possible to model chemical systems and predict their behavior, often with high accuracy. These theoretical approaches allow for the elucidation of complex reaction mechanisms and the prediction of chemical reactivity, complementing experimental studies and guiding the design of new synthetic routes. The following sections detail key computational methods that can be applied to understand the chemical characteristics of this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor (electrophile). youtube.comwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the stability and reactivity of a molecule. irjweb.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and has higher polarizability. edu.krd

For this compound, a DFT (Density Functional Theory) calculation would reveal the energies of these frontier orbitals. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. The HOMO is expected to be localized on the electron-rich regions, such as the phenyl ring and the oxygen atoms, while the LUMO would likely be centered on the electron-deficient carbonyl carbon.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), which measures resistance to change in electron distribution, and softness (S), which is the reciprocal of hardness. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. irjweb.commdpi.com

| Parameter | Symbol | Formula | Exemplary Value (eV) | Description |

|---|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.50 | Energy of the outermost electrons; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.25 | Energy of the lowest-energy empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.25 | Indicates chemical reactivity and kinetic stability. irjweb.comresearchgate.net |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.625 | Measures resistance to deformation of the electron cloud. irjweb.com |

| Chemical Softness | S | 1 / (2η) | 0.190 | Reciprocal of hardness; indicates higher reactivity. |

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It provides a color-coded representation of the electrostatic potential on the electron density surface, which is crucial for identifying reactive sites for electrophilic and nucleophilic attacks and predicting intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net

The color scheme in an MEP map typically follows a standard convention:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack.

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green: Denotes regions of near-zero or neutral potential.

Intermediate Colors (Yellow, Orange): Represent intermediate levels of electrostatic potential.

In the case of this compound, an MEP analysis would highlight specific reactive centers. The oxygen atoms of both the carbonyl group (C=O) and the hydroxyl group (-OH) would be characterized by intense red regions, indicating their high electron density and role as nucleophilic and hydrogen-bond accepting sites. The hydrogen atom of the hydroxyl group would appear as a blue region, signifying its positive potential and ability to act as a hydrogen-bond donor. The carbonyl carbon, being bonded to a highly electronegative oxygen atom, would also exhibit a bluish hue, marking it as a primary site for nucleophilic attack. The aromatic ring would show a mix of green and slightly negative (yellowish) potential, characteristic of its π-electron system.

| Molecular Region | Predicted MEP Color | Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Red | Strongly Negative | Site for electrophilic attack; hydrogen bond acceptor. |

| Hydroxyl Oxygen (-OH) | Red | Strongly Negative | Site for electrophilic attack; hydrogen bond acceptor. |

| Hydroxyl Hydrogen (-OH) | Blue | Strongly Positive | Site for nucleophilic attack; hydrogen bond donor. |

| Carbonyl Carbon (C=O) | Light Blue | Slightly Positive | Site for nucleophilic attack. |

| Aromatic Ring (π-system) | Green/Yellow | Neutral to Slightly Negative | Can participate in π-stacking interactions. |

Understanding the mechanism of a chemical reaction involves characterizing the reactants, products, and the high-energy transition state (TS) that connects them. Transition state calculations are a cornerstone of computational chemistry, allowing for the determination of reaction pathways and the calculation of activation energies (Ea), which are essential for predicting reaction rates.

Using methods like DFT, the geometry of the transition state for a specific reaction of this compound can be located on the potential energy surface. A key characteristic of a true transition state is that it is a first-order saddle point, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For example, the reduction of the ketone group in this compound to a secondary alcohol could be modeled computationally. This would involve calculating the energies of the reactant molecule and the reducing agent, locating the transition state for the hydride transfer, and calculating the energy of the final alcohol product. The activation energy would be the difference in energy between the transition state and the reactants. Such calculations can be used to compare different reaction pathways, predict the stereochemical outcome, and understand the effect of catalysts.

| Species | Description | Illustrative Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State (TS) | Highest energy structure along the reaction coordinate | +85.0 |

| Products | The resulting molecule(s) after the reaction | -40.0 |

| Activation Energy (Forward) | Ea = E(TS) - E(Reactants) | +85.0 |

| Enthalpy of Reaction | ΔHrxn = E(Products) - E(Reactants) | -40.0 |

Non-covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses for Intermolecular Bonding

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular structure, crystal packing, and biological interactions of molecules. mdpi.comresearchgate.net Computational methods like Non-covalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are essential for identifying and characterizing these weak interactions.

NCI analysis provides a visual representation of non-covalent interactions in 3D space. It is based on the electron density and its reduced density gradient. The resulting visualization typically uses colored isosurfaces to differentiate interaction types:

Blue isosurfaces indicate strong, attractive interactions like hydrogen bonds.

Green isosurfaces represent weaker, delocalized interactions such as van der Waals forces.

Red isosurfaces signify strong repulsive interactions, often found in sterically crowded regions.

For this compound, NCI analysis of a dimer or a crystal unit cell would reveal the specific intermolecular forces at play. It would likely show strong hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of another, as well as potential C-H···π interactions involving the aromatic ring.

The Quantum Theory of Atoms in Molecules (QTAIM) offers a more quantitative approach. researchgate.net QTAIM defines atoms and bonds based on the topology of the electron density. A key feature is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. researchgate.net The properties of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can be used to classify the nature of the interaction. For non-covalent interactions like hydrogen bonds, the electron density at the BCP is typically low, and the Laplacian is positive. The energy of these interactions can also be estimated from the properties at the BCP.

A combined NCI and QTAIM study on this compound would provide a comprehensive picture of its intermolecular bonding, explaining its physical properties like melting point and solubility.

| QTAIM Parameter at BCP | Symbol | Exemplary Value (atomic units) | Interpretation |

|---|---|---|---|

| Electron Density | ρ(r) | 0.025 | Low value, characteristic of a "closed-shell" or non-covalent interaction. |

| Laplacian of Electron Density | ∇²ρ(r) | +0.080 | Positive value, indicating depletion of charge at the BCP, typical for hydrogen bonds. |

| Total Energy Density | H(r) | -0.001 | A small negative value suggests some covalent character, typical for strong hydrogen bonds. |

Chemical Reactivity and Derivatization

Reactions at the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack and redox reactions.

The carbonyl carbon of the propan-2-one side chain is susceptible to attack by various nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol.

One of the most common classes of nucleophilic addition is the Grignard reaction . mnstate.edugordon.eduumkc.eduumkc.educerritos.edu Treatment of 1-(3-(hydroxymethyl)phenyl)propan-2-one with an organomagnesium halide (Grignard reagent), such as methylmagnesium bromide, followed by an acidic workup, would result in the formation of a tertiary alcohol. It is important to note that the acidic proton of the hydroxyl group would also react with the Grignard reagent, consuming an extra equivalent.

Another significant reaction is the Wittig reaction , which converts ketones into alkenes. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comlibretexts.org This reaction involves a phosphonium (B103445) ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, subsequently collapsing to an alkene and triphenylphosphine (B44618) oxide. This allows for the introduction of a carbon-carbon double bond at the C2 position of the propane (B168953) chain.

Condensation reactions with amines and their derivatives can also occur. For instance, reaction with a primary amine would yield an imine, while reaction with hydroxylamine (B1172632) would form an oxime.

| Reactant | Product | Reaction Type |

|---|---|---|

| Methylmagnesium Bromide | 2-(3-(Hydroxymethyl)phenyl)-1-methylpropan-2-ol | Grignard Reaction |

| Methylenetriphenylphosphorane | 1-(3-(Hydroxymethyl)phenyl)-2-methylprop-2-ene | Wittig Reaction |

| Primary Amine (e.g., Methylamine) | N-methyl-1-(3-(hydroxymethyl)phenyl)propan-2-imine | Imine Formation |

| Hydroxylamine | This compound oxime | Oxime Formation |

The ketone functionality can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.ukresearchgate.netmasterorganicchemistry.comrsc.org This reaction would yield 1-(3-(hydroxymethyl)phenyl)propan-2-ol, introducing a new stereocenter into the molecule. The diastereoselectivity of such reductions can sometimes be influenced by the presence of the neighboring benzylic hydroxyl group, potentially through chelation control with certain reagents, such as in the Narasaka–Prasad reduction. wikipedia.org

Conversely, while ketones are generally resistant to oxidation without breaking carbon-carbon bonds, under harsh conditions with strong oxidizing agents, cleavage of the acyl group can occur. However, a more relevant oxidative pathway for this molecule involves the other functional groups.

Reactions at the Hydroxyl Group

The primary benzylic hydroxyl group is another key site for derivatization, participating in reactions typical of alcohols.

The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.comkhanacademy.orgorganic-chemistry.org

Etherification can be achieved through various methods, most notably the Williamson ether synthesis . gold-chemistry.orgyoutube.comwikipedia.orgmasterorganicchemistry.comyoutube.com This Sₙ2 reaction involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then displaces a halide from an alkyl halide to form an ether.

| Reactant | Product | Reaction Type |

|---|---|---|

| Acetic Anhydride | (3-(2-oxopropyl)phenyl)methyl acetate | Esterification |

| Methyl Iodide (with base) | 1-(3-(Methoxymethyl)phenyl)propan-2-one | Williamson Ether Synthesis |

The primary benzylic alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. organic-chemistry.orgorganic-chemistry.orgchemguide.co.uklibretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage, yielding 3-(2-oxopropyl)benzaldehyde.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the primary alcohol all the way to a carboxylic acid, resulting in the formation of 3-(2-oxopropyl)benzoic acid. nih.govmdma.ch

Reactions on the Aromatic Ring

The aromatic ring can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. The hydroxymethyl group is a weak ortho-, para-director and an activating group, while the acetylmethyl group is a deactivating meta-director. The directing effects of these groups would compete, leading to a mixture of products. cerritos.eduwikipedia.orgminia.edu.eglibretexts.orggmu.edu

Common electrophilic aromatic substitution reactions include:

Nitration : Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation : Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation : Using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group.

The precise regioselectivity of these reactions would depend on the specific reaction conditions and the relative strengths of the directing effects of the two substituents.

Formation of Novel Molecular Architectures Incorporating the this compound Scaffold

The unique arrangement of functional groups in this compound makes it an excellent starting material for constructing more complex molecular architectures, including heterocyclic and polycyclic systems.

The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group, along with an acidic α-proton, facilitates a variety of intramolecular cyclization reactions. These transformations can lead to the formation of fused ring systems, which are common motifs in biologically active molecules.

Acid-Catalyzed Cyclization (Friedel-Crafts Type): In the presence of a strong acid, the hydroxyl group can be protonated and eliminated as water, generating a benzylic carbocation. This electrophilic center can then be attacked by the enol form of the ketone, leading to an intramolecular electrophilic aromatic substitution to form a six-membered ring, resulting in a dihydronaphthalene derivative.

Base-Catalyzed Cyclization (Aldol Type): Treatment with a base can deprotonate the α-carbon of the propan-2-one moiety, generating an enolate. This enolate can then act as a nucleophile, potentially attacking a modified version of the hydroxymethyl group (e.g., oxidized to an aldehyde) to form new ring structures.

Pictet-Spengler Reaction Analogs: After modification, such as converting the hydroxymethyl group to an amine and then to an imine, the scaffold could undergo Pictet-Spengler-type cyclizations to generate tetrahydroisoquinoline frameworks.

These cyclization strategies demonstrate the versatility of the scaffold in synthesizing diverse carbocyclic and heterocyclic structures. nih.govnih.gov

The functional groups of this compound allow it to be used in polymer synthesis, either as an initiator or as a monomeric unit incorporated into a larger polymer chain.

As an Initiator: The primary alcohol of the hydroxymethyl group can serve as an initiator for ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone or lactide. This process would yield aliphatic polyesters with the 1-(3-(...)phenyl)propan-2-one moiety at one end of the polymer chain. The resulting polymer would feature a pendant ketone group, which could be used for further post-polymerization modification.

As a Monomer: The scaffold can be chemically modified to create a polymerizable monomer. For example, esterification of the hydroxymethyl group with acryloyl chloride or methacryloyl chloride would produce a vinyl monomer. This functionalized monomer could then undergo free-radical polymerization, or be copolymerized with other monomers such as styrene (B11656) or methyl methacrylate, to incorporate the scaffold as a repeating unit within the polymer backbone. This approach allows for the synthesis of polymers with tailored properties, where the pendant ketone and aromatic ring can influence thermal stability, refractive index, and chemical reactivity.

Kinetic and Mechanistic Investigations of Key Transformations

Understanding the kinetics and mechanisms of reactions involving the this compound scaffold is crucial for optimizing reaction conditions and controlling product outcomes.

Mechanism of Palladium-Catalyzed Cross-Coupling: These reactions proceed through a well-established catalytic cycle. nobelprize.orglibretexts.org For the Suzuki-Miyaura reaction, the cycle consists of three main steps:

Oxidative Addition: The halogenated derivative of the scaffold adds to the Pd(0) catalyst to form a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. The rate-determining step can vary depending on the specific substrates, ligands, and reaction conditions, but is often either the oxidative addition or the transmetalation step.

Advanced Applications in Non Biological Fields

Role as a Synthetic Building Block for Advanced Materials

The utility of "1-(3-(Hydroxymethyl)phenyl)propan-2-one" as a foundational component for advanced materials is an area with minimal documented research. The presence of both a hydroxyl and a ketone functional group suggests its potential as a versatile monomer or intermediate in polymer synthesis and for the construction of complex molecular architectures. However, specific examples of its incorporation into such materials are not readily found in current literature.

Precursor for Specialized Polymer Synthesis

There is currently no available scientific literature detailing the use of "this compound" as a direct precursor for the synthesis of specialized polymers. While its functional groups could theoretically participate in polymerization reactions, such as condensation polymerization via the hydroxyl group or reactions involving the ketone, specific polymers derived from this monomer have not been described.

Component in Self-Assembled Systems

Similarly, the role of "this compound" as a component in self-assembled systems is not documented in the reviewed scientific literature. The principles of molecular self-assembly rely on specific non-covalent interactions between molecules to form ordered structures. While the hydroxyl group of the compound could participate in hydrogen bonding, a key interaction in many self-assembling systems, its specific application in this context has not been reported.

Application in Catalysis as a Ligand Precursor or Substrate

The application of "this compound" in the field of catalysis, either as a precursor to a ligand that can coordinate with a metal center or as a substrate in a catalytic reaction, is not well-established in non-biological contexts.

Formation of Metal Complexes for Catalytic Applications (non-biological)

No specific research has been found describing the synthesis of metal complexes from "this compound" for non-biological catalytic applications. The development of ligands for catalysis often involves the strategic placement of donor atoms to create a specific coordination environment around a metal ion. While this compound could potentially be chemically modified to serve as a ligand, there are no current reports of such metal complexes and their catalytic activities.

Contribution to Analytical Chemistry Methodologies

The potential for "this compound" to contribute to analytical chemistry methodologies, particularly as a derivatizing agent, remains unexplored based on available data.

Derivatization Agent for Enhanced Chromatographic or Spectroscopic Detection

There is no evidence in the scientific literature to suggest that "this compound" is used as a derivatization agent to enhance the detection of analytes in chromatographic or spectroscopic methods. Derivatization agents are typically employed to improve the volatility, thermal stability, or detector response of target molecules. The specific properties of this compound that would make it a suitable derivatizing agent for these purposes have not been investigated or reported.

Use as a Reference Standard in Chemical Analysis (non-biological context)

Currently, there is a lack of specific documented evidence within scientific literature detailing the use of this compound as a reference standard in non-biological chemical analysis. While its structural features, including a defined molecular weight and the presence of hydroxyl and ketone functional groups, theoretically permit its use as a characterization standard in techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, specific applications for this purpose are not reported. The establishment of a compound as a reference standard typically requires extensive purity analysis and validation, for which public data on this compound is not available.

Potential in Organic Electronics or Optoelectronic Materials

An investigation of available research indicates no current studies or reports on the application or potential of this compound in the fields of organic electronics or optoelectronic materials. The development of materials for these applications often focuses on molecules with extended π-conjugated systems, specific donor-acceptor properties, or the ability to form highly ordered thin films. The molecular structure of this compound does not inherently possess the typical electronic or self-assembly characteristics commonly sought for applications in organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic devices. Further research would be necessary to functionalize this compound in a way that would impart such properties, but such research has not been published to date.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes

Future research will likely focus on developing environmentally benign methods for synthesizing 1-(3-(Hydroxymethyl)phenyl)propan-2-one. Traditional synthetic pathways often rely on harsh reagents and generate significant waste. Green chemistry principles can guide the development of new routes that are more atom-economical, utilize renewable starting materials, and employ safer solvents and catalysts.

Key areas of investigation could include:

Biocatalysis: Employing enzymes or whole-cell systems to carry out specific transformations under mild conditions. This could involve, for example, the enzymatic hydroxylation of a precursor molecule or the biocatalytic formation of the ketone functional group.

Catalytic Routes: Designing novel catalysts, including heterogeneous catalysts, that can be easily recovered and reused, to improve the efficiency and reduce the environmental impact of the synthesis.

Use of Renewable Feedstocks: Investigating pathways that start from bio-based materials to reduce the reliance on petrochemical precursors.

Exploration of Photochemical Reactions and Photoinduced Processes

The aromatic ketone moiety in this compound makes it a candidate for photochemical investigations. msu.edursc.org Photochemical reactions, which use light to initiate chemical transformations, can lead to unique products that are not accessible through traditional thermal methods. rsc.org

Future research in this area could explore:

Intramolecular Reactions: Investigating the possibility of photoinduced intramolecular reactions, such as cyclizations, driven by the interaction of the excited ketone with other parts of the molecule. The n → π* excited states of carbonyl compounds are known to exhibit diverse reactivity. msu.edu

Photoreduction: Studying the photoreduction of the ketone group in the presence of a hydrogen donor, a classic reaction for aromatic ketones. libretexts.org

Photoinitiated Polymerization: Evaluating the potential of this compound or its derivatives to act as photoinitiators for polymerization processes.

Investigation of Supramolecular Interactions for Material Design

The presence of both a hydroxyl group and a ketone group allows this compound to participate in various non-covalent interactions, such as hydrogen bonding. nih.gov These interactions are the foundation of supramolecular chemistry and can be exploited to design new materials with specific properties.

Potential research directions include:

Self-Assembly: Studying the self-assembly of the molecule in different solvents and in the solid state to form ordered structures like liquid crystals or organogels. The hydroxyl group can act as a proton donor, and the ketone's oxygen can act as a proton acceptor, facilitating the formation of hydrogen-bonded networks. nih.gov

Co-crystallization: Exploring the formation of co-crystals with other molecules to modify physical properties such as solubility, melting point, and stability.

Host-Guest Chemistry: Investigating the ability of self-assembled structures of this compound to encapsulate other molecules, which could have applications in areas like drug delivery or sensing.

Integration with Flow Chemistry Methodologies

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages such as improved safety, better heat and mass transfer, and easier scalability. zenodo.orgbeilstein-journals.org The application of flow chemistry to the synthesis of this compound and its derivatives is a promising area for future research.

Specific avenues of exploration include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound, which could lead to higher yields and purity compared to batch processes. nih.gov

Multi-step Synthesis: Integrating multiple reaction steps into a single, continuous flow system to streamline the synthesis of more complex derivatives. zenodo.org

Reaction Optimization: Utilizing the precise control over reaction parameters offered by flow reactors to rapidly optimize reaction conditions and improve efficiency. beilstein-journals.orgmdpi.com

Advanced In Silico Modeling for Property Prediction and Design

Computational chemistry and molecular modeling are powerful tools for predicting the properties of molecules and designing new ones with desired characteristics. rsc.org Applying these in silico methods to this compound can accelerate research and development.

Future research using computational modeling could involve:

Property Prediction: Using quantum chemical calculations (like Density Functional Theory) and molecular dynamics simulations to predict various properties, including spectroscopic characteristics, reactivity, and interaction energies. mdpi.comnih.gov

Rational Design: Designing new derivatives of this compound with enhanced properties for specific applications, such as improved photoinitiating capabilities or stronger supramolecular interactions. rsc.org

Mechanism Elucidation: Investigating the mechanisms of potential reactions, including photochemical and thermal processes, to gain a deeper understanding of the molecule's behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.